

Spectroscopic Profile of N-Cbz-3-piperidinemethanol: A Technical Guide

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Compound of Interest

Compound Name: Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cbz-3-piperidinemethanol, also known as **benzyl 3-(hydroxymethyl)piperidine-1-carboxylate**. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for N-Cbz-3-piperidinemethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|------------------------------------|--------------|--------------------------------|-------------|----------------------|
| 7.39 - 7.29 | m | - | 5H | Ar-H |
| 5.14 | s | - | 2H | -CH ₂ -Ph |
| 4.10 - 3.90 | m | - | 1H | N-CH _a - |
| 3.65 - 3.45 | m | - | 2H | -CH ₂ -OH |
| 3.10 - 2.80 | m | - | 2H | N-CH ₂ - |
| 1.95 - 1.80 | m | - | 1H | Piperidine-H |
| 1.80 - 1.65 | m | - | 1H | Piperidine-H |
| 1.65 - 1.40 | m | - | 3H | Piperidine-H |

¹³C NMR (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------------|
| 155.0 | C=O |
| 136.9 | Ar-C (quaternary) |
| 128.5 | Ar-CH |
| 127.9 | Ar-CH |
| 127.8 | Ar-CH |
| 67.1 | -CH ₂ -Ph |
| 65.8 | -CH ₂ -OH |
| 47.0 (br) | N-CH ₂ |
| 44.1 (br) | N-CH ₂ |
| 39.5 | Piperidine-CH |
| 28.3 | Piperidine-CH ₂ |
| 24.5 | Piperidine-CH ₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|-------------------------|
| 3430 (br) | O-H stretch |
| 3032 | Ar C-H stretch |
| 2945, 2865 | Aliphatic C-H stretch |
| 1695 | C=O stretch (carbamate) |
| 1425 | C-N stretch |
| 1230 | C-O stretch |
| 1110 | C-O stretch |

Mass Spectrometry (MS)

| m/z | Assignment |
|--------|---------------------|
| 250.14 | [M+H] ⁺ |
| 272.12 | [M+Na] ⁺ |

Experimental Protocols

The spectroscopic data presented above were obtained using the following general methodologies.

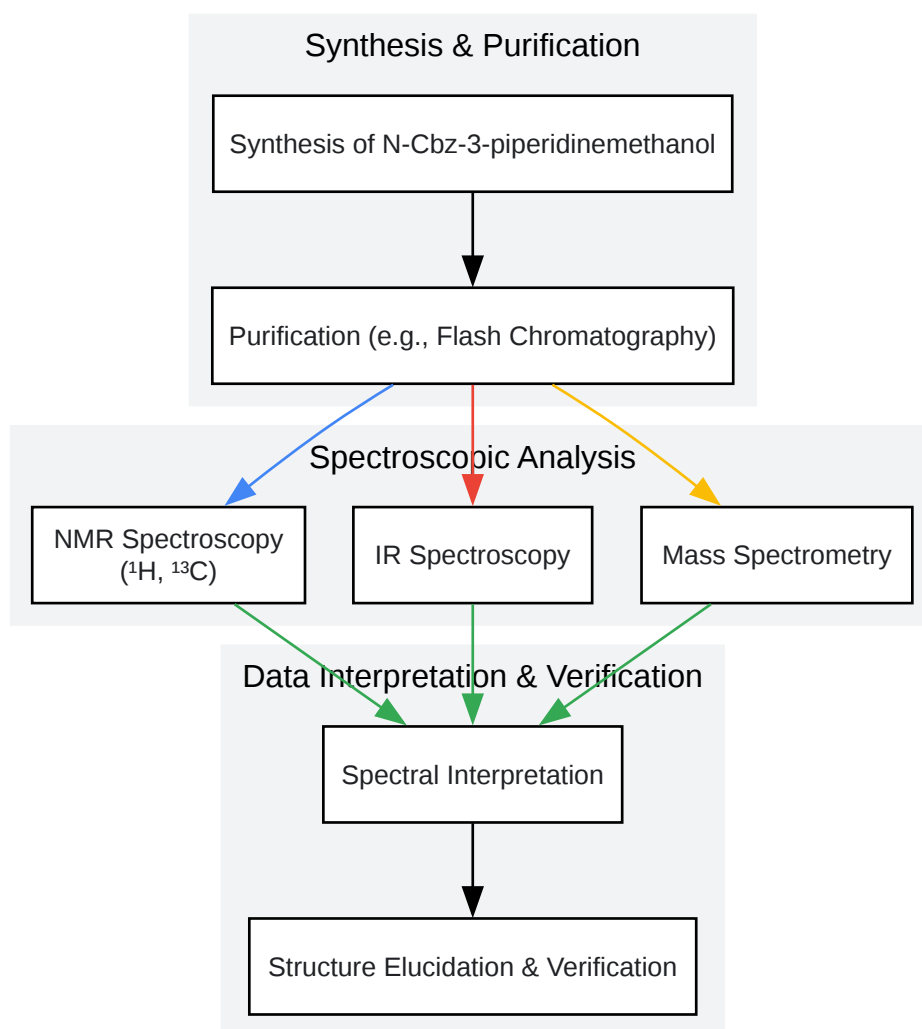
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C). Data for ¹H NMR are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad), coupling constants (J) in Hertz (Hz), and integration.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin Elmer Spectrum 100 FTIR spectrometer. Data are reported in wavenumbers (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectra were obtained from the Princeton University Mass Spectral Facility. Data was acquired using electrospray ionization (ESI) with a time-of-flight (TOF) analyzer.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like N-Cbz-3-piperidinemethanol.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of N-Cbz-3-piperidinemethanol.

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